SQ109
Overview
Description
SQ109 is a novel small molecule drug belonging to the 1,2-ethylene diamine class. It has been developed primarily for the treatment of tuberculosis, including drug-resistant strains. Unlike other antibiotics used for tuberculosis, this compound has unique mechanisms of action, making it a promising candidate in the fight against this infectious disease .
Mechanism of Action
SQ109, also known as SQ 109 or SQ-109 or N-Geranyl-N’-(2-adamantyl)ethane-1,2-diamine, is a novel 1,2-ethylene diamine small molecule drug with unique mechanisms of action .
Target of Action
This compound primarily targets the mycolic acid transporter MmpL3 . MmpL3 is required for the synthesis of mycolic acid in the cell wall of Mycobacterium tuberculosis .
Mode of Action
This compound inhibits the activity of MmpL3 . It interferes with the assembly of mycolic acids into the cell wall core of Mycobacterium tuberculosis . Bacilli exposed to this compound show immediate inhibition of trehalose dimycolate (TDM) production and fail to attach mycolates to the cell wall arabinogalactan .
Biochemical Pathways
This compound affects the mycolic acid biosynthesis pathway . By inhibiting MmpL3, it disrupts the incorporation of mycolic acid into the Mycobacterium tuberculosis cell wall . This leads to a disruption in the cell wall synthesis and affects multiple cellular pathways .
Pharmacokinetics
This compound exhibits a two-compartment model with first-order absorption and elimination, describing the plasma pharmacokinetics . At the human-equivalent dose, parameter estimates fell within the ranges published for preclinical species . Tissue concentrations were modeled using an “effect” compartment, showing high accumulation in lung and cellular lesion areas with penetration coefficients in excess of 1,000 and lower passive diffusion in caseum after 7 daily doses .
Result of Action
This compound has demonstrated excellent activity against both drug susceptible and multidrug-resistant M. tuberculosis, including extensively drug-resistant TB strains . It has been observed that cessation of bacillary excretion confirmed by cultures on liquid media by the end of the 6th month of the intensive phase of chemotherapy in pulmonary MDR TB patients receiving this compound was observed confidently more often versus treatment regimens containing only existing anti-tuberculosis drugs .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other anti-tuberculosis drugs. For instance, this compound has been shown to enhance the activity of anti-tuberculosis drugs isoniazid, rifampicin, and bedaquiline . It is also worth noting that multiweek dosing would be required to reach steady state in caseum and poorly vascularized compartments, similar to bedaquiline .
Biochemical Analysis
Biochemical Properties
SQ109 has been shown to be a promising inhibitor of the mycolic acid transporter MmpL3 . It interacts with this transporter, which is driven by proton motive forces (PMF) and functions via an antiport mechanism . This compound incorporates an additional bulky head group and unsaturated isoprene units to enhance its anti-TB activity .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to promote M1 macrophage polarization, which instigates pro-inflammatory responses . This suggests that this compound has a significant influence on cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the MmpL3 transporter. In the presence of this compound, the two PD domains of the transporter are locked in a closed state, and the two TM domains are locked in an off-pathway wider open state due to the binding of the inhibitor . This suggests that this compound exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory studies, this compound demonstrated excellent activity against both drug susceptible and multidrug-resistant M. tuberculosis, including extensively drug-resistant TB strains .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study involving rabbits, this compound showed significant pharmacokinetic properties at the human-equivalent dose .
Metabolic Pathways
This compound is involved in various metabolic pathways. It targets the MmpL3 mycolic acid transporter, which plays a crucial role in the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the MmpL3 transporter .
Subcellular Localization
Given its interaction with the MmpL3 transporter, it is likely that this compound is localized to the same subcellular compartments as this transporter .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SQ109 involves the preparation of geranylamine, which is then linked with two carbon atoms to form the final compound. The process includes a novel reduction step using trimethylsilyl chloride and lithium aluminum hydride under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions and efficient purification methods to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions: SQ109 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and interaction with biological targets.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Utilizes reducing agents like lithium aluminum hydride.
Substitution: Often carried out in the presence of catalysts or under specific pH conditions.
Major Products Formed: The primary products formed from these reactions include hydroxylated derivatives and other metabolites that retain or enhance the compound’s biological activity .
Scientific Research Applications
SQ109 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of 1,2-ethylene diamine derivatives.
Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit various biological pathways.
Medicine: Primarily researched for its efficacy in treating tuberculosis, including multidrug-resistant strains. .
Comparison with Similar Compounds
Ethambutol: Another 1,2-ethylene diamine derivative used in tuberculosis treatment.
Isoniazid: A first-line antitubercular drug with a different mechanism of action.
Rifampicin: A widely used antibiotic for tuberculosis with a distinct molecular target.
Uniqueness of SQ109: this compound stands out due to its unique mechanisms of action, which are distinct from other antibiotics. It has shown efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a valuable addition to the current arsenal of antitubercular drugs .
Properties
IUPAC Name |
N'-(2-adamantyl)-N-[(2E)-3,7-dimethylocta-2,6-dienyl]ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2/c1-16(2)5-4-6-17(3)7-8-23-9-10-24-22-20-12-18-11-19(14-20)15-21(22)13-18/h5,7,18-24H,4,6,8-15H2,1-3H3/b17-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBVDBTCDTBRH-REZTVBANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CNCCNC1C2CC3CC(C2)CC1C3)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964540 | |
Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
With a mechanism of action distinct from other antibiotics used in TB therapy, SQ109 inhibits cell wall synthesis and acts on multiple cellular pathways in a select group of microorganisms. | |
Record name | SQ-109 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
502487-67-4 | |
Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502487-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502487674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SQ-109 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SQ-109 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AU7XUV31A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.